6-Cyclopropylnicotinonitrile
Overview
Description
6-Cyclopropylnicotinonitrile is a heterocyclic organic compound with the linear formula C9H8N2 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C9H8N2/c10-5-7-1-4-9(11-6-7)8-2-3-8/h1,4,6,8H,2-3H2
. This indicates that the compound consists of a pyridine ring with a cyano group and a cyclopropyl group attached. Physical And Chemical Properties Analysis
This compound is a solid substance at room temperature . It has a molecular weight of 144.18 .Scientific Research Applications
1. Stereoselective Cyclopropanation Reactions
6-Cyclopropylnicotinonitrile can be linked to the field of stereoselective cyclopropanation reactions. Cyclopropanes, like those found in this compound, are used as synthetic intermediates in the synthesis of more functionalized cycloalkanes and acyclic compounds. Recent efforts in this area have focused on enantioselective synthesis of cyclopropanes, vital for creating effective insecticides and pharmaceuticals (Lebel, Marcoux, Molinaro, & Charette, 2003).
2. Synthesis of Diverse Compounds
This compound is potentially involved in the synthesis of pyranopyrazoles, utilizing isonicotinic acid as a dual and biological organocatalyst. This method facilitates the preparation of diverse compounds in a green and efficient manner (Zolfigol et al., 2013).
3. Antibacterial Applications
The compound may play a role in creating novel 2-aminonicotinonitrile derivatives with antibacterial properties. These derivatives, bearing a benzothiazole nucleus, have shown significant biological activities against different types of bacteria (Mahdi, Al-Smaism, & Ibrahim, 2016).
4. Versatility in Drug Molecules
The cyclopropyl fragment, a key component in this compound, is increasingly used in drug development. It enhances potency and reduces off-target effects in drug molecules, addressing multiple challenges in drug discovery (Talele, 2016).
5. Intramolecular Cyclopropanation
Cyclopropenes, like those in this compound, are key in intramolecular cyclopropanation reactions. They are useful for synthesizing heterocycles and carbocycles with diverse substituents (Archambeau, Miege, Meyer, & Cossy, 2015).
6. Synthesis of Aminonicotinonitriles and Diaminopyridines
The compound aids in the synthesis of aminonicotinonitriles and diaminopyridines through base-catalyzed ring transformation. This efficient synthesis is key in creating various pharmaceutical compounds (Farhanullah, Agarwal, Goel, & Ram, 2003).
Safety and Hazards
properties
IUPAC Name |
6-cyclopropylpyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c10-5-7-1-4-9(11-6-7)8-2-3-8/h1,4,6,8H,2-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXKTVGIUWBEQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70711535 | |
Record name | 6-Cyclopropylpyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70711535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1032527-28-8 | |
Record name | 6-Cyclopropylpyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70711535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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